- Preparation of nucleoside cyclic phosphates as antiviral agents, United States, , ,
Cas no 92611-10-4 (Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester)
92611-10-4 structure
Product Name:Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
Número CAS:92611-10-4
MF:C13H31N2OP
Megavatios:262.371804475784
CID:813031
PubChem ID:24864467
Update Time:2025-06-30
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester
- METHYL N,N,N',N'-TETRAISOPROPYLPHOSPHORODIAMIDITE
- N-[[di(propan-2-yl)amino]-methoxyphosphanyl]-N-propan-2-ylpropan-2-amine
- methoxy N,N,N',N'-tetraisopropylphosphordiamidite
- methyl N,N,N',N'-tetraisopropylphosphordiamidite
- Methyl N,N,N′,N′-tetraisopropylphosphorodiaMidite
- methyl tetraisopropylphosphorodiamidite
- Bis(diisopropylamino)methoxyphosphine
- Bis(diisopropylamino)methoxyphosphine;
- Methyl N,N,N′,N′-tetrakis(1-methylethyl)phosphorodiamidite (ACI)
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester (9CI)
- Methyl N,N,N′,N′-tetraisopropylphosphordiamidite
- 92611-10-4
- SCHEMBL631105
- AKOS024375420
- G78188
- DTXSID40352994
- Methyl N,N,N,N-tetraisopropylphosphorodiaMidite
- bis(diisopropylamino) methoxyphosphine
- Phosphorodiamidous acid, tetrakis(1-methylethyl)-, methyl ester
- [(DIISOPROPYLAMINO)(METHOXY)PHOSPHANYL]DIISOPROPYLAMINE
- Methyl N,N,N inverted exclamation marka,N inverted exclamation marka-tetraisopropylphosphorodiamidite
- DB-009762
- starbld0015074
- Methyl N,N,N',N'-tetraisopropylphosphorodiamidite, 97%
- N,N,N',N'-Tetraisopropyl-1-methoxyphosphanediamine
-
- MDL: MFCD00451020
- Renchi: 1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3
- Clave inchi: YFYBXOIQXOOUCI-UHFFFAOYSA-N
- Sonrisas: O(C)P(N(C(C)C)C(C)C)N(C(C)C)C(C)C
Atributos calculados
- Calidad precisa: 278.21200
- Masa isotópica única: 262.21740061g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 7
- Complejidad: 172
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.6
- Superficie del Polo topológico: 15.7Ų
Propiedades experimentales
- Color / forma: 液体
- Denso: 0.915 g/mL at 25 °C(lit.)
- Punto de ebullición: 74-75 °C/0.45 mmHg(lit.)
- Punto de inflamación: 华氏:188.6 °F
摄氏:87 °C - índice de refracción: n20/D 1.461(lit.)
- PSA: 42.59000
- Logp: 3.97850
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NA 1993 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 14-36/37/38
- Instrucciones de Seguridad: 7-26-36
- Código F de la marca fuka:10
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R14; R36/37/38
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Datos Aduaneros
- Código HS:2929909090
- Datos Aduaneros:
中国海关编码:
2929909090概述:
2929909090 其他含氮基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 392561-5G |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 5g |
¥1181.16 | 2023-12-07 | ||
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-100mg |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 99% | 100mg |
¥0.0 | 2023-07-10 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 602067-5g |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester |
92611-10-4 | 99% | 5g |
¥775.0 | 2024-07-19 | |
| A2B Chem LLC | AB76096-1g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 1g |
$57.00 | 2024-05-20 | |
| A2B Chem LLC | AB76096-10g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 10g |
$194.00 | 2024-05-20 | |
| Aaron | AR003SQ4-1g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 1g |
$43.00 | 2025-02-12 | |
| Aaron | AR003SQ4-10g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 10g |
$175.00 | 2024-07-18 | |
| Aaron | AR003SQ4-25g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 25g |
$493.00 | 2025-02-12 | |
| Aaron | AR003SQ4-250mg |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 96% | 250mg |
$15.00 | 2025-02-12 | |
| A2B Chem LLC | AB76096-5g |
Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite |
92611-10-4 | 98% | 5g |
$145.00 | 2024-07-18 |
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Phosphorus trichloride ; 20 - 30 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
1.2 Solvents: Diethyl ether ; 0 °C; overnight, 0 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Conceptual basis of the selective activation of bis(dialkylamino)methoxyphosphines by weak acids and its application toward the preparation of deoxynucleoside phosphoramidites in situ, Journal of Organic Chemistry, 1985, 50(12), 2019-25
Métodos de producción 3
Condiciones de reacción
Referencia
- Chemical synthesis of deoxyoligonucleotides by the phosphoramidite method, Methods in Enzymology, 1987, 154, 287-313
Métodos de producción 4
Condiciones de reacción
Referencia
- Nucleoside phosphoramidite intermediates, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 3 h, 0 °C
Referencia
- Switching lysophosphatidylserine G protein-coupled receptor agonists to antagonists by acylation of the hydrophilic serine amine, Journal of Medicinal Chemistry, 2021, 64(14), 10059-10101
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
Referencia
- Preparation of lysophosphatidylthreonine and their derivatives having activity of promoting degranulation of mast cells, Japan, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 0 °C; overnight, rt
Referencia
- Preparation of cyclic nucleotide analogs as antiviral, antitumor, and parasiticide agents, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Chloroform ; 10 min, rt
Referencia
- Coupling of 1-Chloro-N,N-diisopropylphosphanamine-Based Reagents with Alcohols and Thiosulfonates: A Precise Construction of O-P(O)-S Bonds, Organic Letters, 2022, 24(29), 5324-5328
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 0 °C; 14 h, rt
Referencia
- Cytotoxic and mutagenic properties of alkyl phosphotriester lesions in Escherichia coli cells, Nucleic Acids Research, 2018, 46(8), 4013-4021
Métodos de producción 10
Condiciones de reacción
Referencia
- Hybridization of phosphate-methylated DNA and natural oligonucleotides. Implications for protein-induced DNA duplex destabilization, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(1), 28-35
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- Synthesis of phosphate-methylated DNA fragments using 9-fluorenylmethoxycarbonyl as transient base protecting group, Journal of Organic Chemistry, 1989, 54(7), 1657-64
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Diethyl ether
Referencia
- New approach to the synthesis of deoxyribonucleoside phosphoramidite derivatives, Chemistry Letters, 1986, (8), 1401-4
Métodos de producción 13
Condiciones de reacción
Referencia
- Process for manufacturing purified phosphorodiamidite, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Method for synthesizing deoxyoligonucleotides, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- In situ activation of bisdialkylaminophosphines - a new method for synthesizing deoxyoligonucleotides on polymer supports, Nucleic Acids Research, 1984, 12(10), 4051-61
Métodos de producción 16
Condiciones de reacción
Referencia
- Bis-(N,N-dialkylamino)alkoxyphosphines as a new class of phosphite coupling agent for the synthesis of oligonucleotides, Chemistry Letters, 1984, (7), 1229-32
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Raw materials
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Preparation Products
Phosphorodiamidousacid, N,N,N',N'-tetrakis(1-methylethyl)-, methyl ester Literatura relevante
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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